molecular formula C8H7BrClN B7969086 5-Bromo-4-chloroindoline

5-Bromo-4-chloroindoline

Cat. No.: B7969086
M. Wt: 232.50 g/mol
InChI Key: SHMMBFYNZQMHDC-UHFFFAOYSA-N
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Description

5-Bromo-4-chloroindoline-2,3-dione (CAS No. 3018-39-1) is an indoline derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring (indoline). The compound is substituted with bromine and chlorine at the 5- and 4-positions, respectively, and features a diketone functional group at positions 2 and 3 (indoline-2,3-dione). Its molecular formula is C₈H₃BrClNO₂, with a molecular weight of 268.48 g/mol (calculated from formula).

Handling requires precautions, as first-aid measures recommend immediate medical consultation upon exposure .

Properties

IUPAC Name

5-bromo-4-chloro-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMMBFYNZQMHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Chloro-2-Aminobenzoic Acid

The foundational step in synthesizing halogenated indoline derivatives involves regioselective bromination. A patent by CN106986809B outlines the bromination of 4-chloro-2-aminobenzoic acid using N-bromosuccinimide (NBS) in aqueous acidic conditions. This yields 5-bromo-4-chloro-2-aminobenzoic acid, confirmed via 13C^{13}\text{C}-NMR (δ=168.47ppm for -OCO-δ = 168.47 \, \text{ppm for -OCO-}) and high-resolution mass spectrometry (HRMS: observed m/z=351.9349m/z = 351.9349). The reaction proceeds at 60–80°C for 4–6 hours, achieving >90% conversion.

Table 1: Bromination Reaction Conditions

ParameterValue
Substrate4-Chloro-2-aminobenzoic acid
Brominating AgentN-Bromosuccinimide (NBS)
SolventH2_2O/CH3_3COOH (3:1)
Temperature70°C
Yield92%

Nucleophilic Substitution with Sodium Chloroacetate

The brominated intermediate undergoes nucleophilic substitution with sodium chloroacetate in alkaline conditions (pH 7–8) to form N-(4-bromo-5-chloro-2-carboxy)phenylglycine. This step requires precise pH control using Na2_2CO3_3 and yields 85–88% of the glycine derivative. The product’s structure is validated by IR spectroscopy (C=O stretch at 1675 cm1^{-1}) and elemental analysis.

Cyclization and Decarboxylation to Indole Derivatives

Biotechnological Production in Engineered Plants

Transient Expression of Halogenases in Nicotiana benthamiana

A biotechnological approach leverages the transient expression of bacterial halogenases (e.g., PyrH) and cytochrome P450 monooxygenases in tobacco plants. This system converts endogenous tryptophan into 5-chloroindican (0.93 mg/g dry weight) via chlorination and glycosylation. Although the study focuses on indoxyl glycosides, the pathway’s modularity suggests adaptability for indoline synthesis by incorporating reductases to hydrogenate the indole ring.

Table 2: Key Enzymes and Yields in Plant-Based Synthesis

EnzymeFunctionProductYield (mg/g DW)
PyrH HalogenaseTryptophan chlorination5-Chlorotryptophan0.89 ± 0.12
P450 2A6mutOxidative coupling5-Chloroindoxyl0.67 ± 0.08
UGT72B1Glycosylation5-Chloroindican0.93 ± 0.09

Subcellular Localization and Pathway Optimization

Compartmentalizing enzymes in chloroplasts enhances halogenation efficiency by leveraging stromal reductants (e.g., ferredoxin). This strategy mitigates cytotoxicity and improves product stability, suggesting its utility for indoline derivatives. However, the absence of endogenous indoline-forming reductases in plants currently limits this approach.

Comparative Analysis of Synthesis Routes

Yield and Scalability

Chemical synthesis offers higher yields (47% for indoxyl esters) but requires hazardous reagents like octanoyl chloride. In contrast, plant-based methods are eco-friendly but yield <1 mg/g of product, necessitating metabolic engineering for scalability.

Regioselectivity and Byproduct Formation

Bromination and chlorination in chemical routes exhibit excellent regioselectivity due to directed ortho-metalation effects. Enzymatic halogenation in plants, however, produces mixed regioisomers unless guided by substrate-specific enzymes like RebH.

Analytical Validation and Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) and HRMS are pivotal for structural elucidation. For example, 1H^{1}\text{H}-NMR of 5-bromo-4-chloroindoxyl esters shows aromatic protons at δ = 7.2–7.4 ppm and methylene groups at δ = 4.3 ppm.

Chromatographic Purity Assessment

Ultra-performance liquid chromatography (UPLC) with UV detection (λ = 254 nm) confirms >98% purity for synthetic intermediates . Retention times and mass spectra are cross-referenced with authentic standards.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloroindoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chromogenic Applications

5-Bromo-4-chloroindoline derivatives are primarily utilized as chromogenic compounds. These compounds are capable of producing color changes when they react with specific enzymes, making them invaluable in diagnostic and analytical chemistry.

  • Enzyme Detection : One prominent application is in the detection of enzymes such as β-galactosidase. When 5-bromo-4-chloro-3-indolyl β-D-galactopyranoside (often referred to as X-Gal) is cleaved by this enzyme, it produces a blue precipitate, allowing for easy visualization of enzyme activity in biological samples .
  • Histochemical Staining : These compounds are also used for histochemical staining in microbiology and molecular biology. They assist in identifying genetically modified organisms by marking transfected cells with a visible color change .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 5-bromoindole derivatives, which include the this compound structure.

  • Synthesis and Testing : A study synthesized several 5-bromoindole-2-carboxamides and evaluated their antibacterial activity against pathogens like Escherichia coli and Klebsiella pneumoniae. Some derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as effective antibacterial agents .
CompoundMIC (µg/mL)Pathogen
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide0.35E. coli
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide1.25Klebsiella pneumoniae

Structural Studies

The structural properties of this compound derivatives have been extensively studied using techniques like Density Functional Theory (DFT) and crystallography.

  • Crystal Structure Analysis : A detailed study revealed the crystal structure of a derivative linked to a chloroethoxy moiety, showcasing hydrogen bonding interactions that stabilize the three-dimensional arrangement of molecules . Such structural insights are crucial for understanding the compound's reactivity and potential modifications for enhanced activity.

Biotechnological Applications

In biotechnology, this compound derivatives serve as substrates for various enzymatic reactions.

  • Genetic Engineering : These compounds can be used in cloning vectors to identify successful transfectants through colorimetric changes upon enzyme activity, facilitating the selection of genetically modified cells .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloroindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 5-Bromo-4-chloroindoline-2,3-dione with analogs sharing halogen substituents (Br/Cl) and nitrogen-containing heterocyclic cores. Key differences in functional groups, applications, and molecular properties are highlighted.

Table 1: Molecular and Functional Group Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups Key Applications
This compound-2,3-dione C₈H₃BrClNO₂ 268.48 Indoline Diketone, Br, Cl Industrial synthesis
5-Bromo-4-chloro-3-indolyl phosphate C₈H₆BrClNO₄P 326.47 Indole Phosphate ester, Br, Cl Enzyme substrate in diagnostics
5-Bromo-4-chloro-3-indolyl caprylate C₁₆H₁₈BrClNO₂ 376.68 Indole Fatty acid ester (C8 chain), Br, Cl Detection of lipase activity
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside C₁₄H₁₅BrClNO₆ 424.64 Indole Glycoside (β-D-galactose), Br, Cl Reporter in β-galactosidase assays
5-Bromo-2-chloropyrimidin-4-amine C₄H₄BrClN₃ 208.45 Pyrimidine Amine, Br, Cl Pharmaceutical intermediate

Core Structure and Reactivity

  • Indoline vs. Indole : Indoline is a saturated analog of indole, making it less aromatic and more reactive at the nitrogen center. This structural difference influences applications; indoline derivatives like this compound-2,3-dione are often intermediates in organic synthesis, whereas indole derivatives (e.g., phosphate or glycoside esters) are tailored for biochemical assays due to their chromogenic properties .
  • Pyrimidine Derivatives : Compounds like 5-Bromo-2-chloropyrimidin-4-amine feature a six-membered aromatic ring with two nitrogen atoms. Their planar structure facilitates hydrogen bonding and metal coordination, making them valuable in drug discovery .

Table 2: Application-Specific Properties

Compound Name Detection Method Sensitivity Commercial Availability (Price Range)
5-Bromo-4-chloro-3-indolyl phosphate Colorimetric High $3400–$9000/g (TCI Chemicals)
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside Fluorometric Moderate $5000–$9900/g (TCI Chemicals)
5-Bromo-2-chloropyrimidin-4-amine N/A N/A Not listed; synthesized via SnCl₂ reduction

Key Research Findings

  • Synthetic Utility : Indoline-2,3-diones are precursors to isoindigo pigments, though bromo/chloro substitutions may modify electronic properties for optoelectronic applications .
  • Biochemical Probes : Indolyl glycosides and esters dominate enzyme studies due to their tunable solubility and chromogenic responses. For example, X-Caprylate (5-Bromo-4-chloro-3-indolyl caprylate) is pivotal in cancer research for profiling lipase activity in tumors .
  • Structural Insights : X-ray crystallography of pyrimidine derivatives like 5-Bromo-2-chloropyrimidin-4-amine reveals planar geometries and hydrogen-bonded networks, informing drug design .

Q & A

Basic Research Questions

Q. What are the critical handling and storage requirements for 5-bromo-4-chloroindoline derivatives to ensure stability?

  • Methodological Answer :

  • Storage : Derivatives such as 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) should be stored at –20°C in desiccated conditions to prevent hydrolysis .
  • Handling : Use inert atmospheres (e.g., nitrogen) during synthesis to avoid oxidation of the indole ring. Avoid prolonged exposure to light, as halogenated indoles are prone to photodegradation .

Q. How can researchers synthesize this compound derivatives, and what are common pitfalls?

  • Methodological Answer :

  • Synthesis Protocol : Halogenation of indoline precursors using N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) under controlled pH (4–6) and temperature (20–30°C) yields target compounds .
  • Pitfalls :
  • Over-halogenation: Monitor reaction progress via TLC or HPLC to prevent dihalogenation byproducts.
  • pH Sensitivity: Maintain buffered conditions (e.g., acetate buffer) to avoid side reactions .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound derivatives?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., indole C-3 vs. C-5 bromination). For example, indole C-3 proton signals typically appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., [M+H]⁺ for 5-bromo-4-chloro-3-indolyl acetate: m/z 288.525) .

Advanced Research Questions

Q. How can researchers optimize enzymatic assay conditions using this compound-based chromogenic substrates?

  • Methodological Answer :

  • Substrate Selection :
SubstrateTarget EnzymeDetection Method
X-Gal (β-D-galactopyranoside)β-galactosidaseBlue precipitate (indigo)
X-Phos (phosphate)Alkaline phosphatasePurple/blue color
  • Optimization :
  • pH : Adjust to enzyme-specific optima (e.g., pH 7.5 for β-galactosidase ).
  • Temperature : Incubate at 37°C for mammalian enzymes; lower temperatures (25°C) may reduce non-specific hydrolysis .

Q. How do steric and electronic effects influence the reactivity of this compound derivatives in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The chloro substituent at C-4 hinders electrophilic substitution at C-5, directing reactivity toward C-3 or C-6 positions .
  • Electronic Effects : Bromine’s electron-withdrawing nature enhances susceptibility to nucleophilic attack (e.g., Suzuki-Miyaura coupling with arylboronic acids at C-3) .
  • Case Study : Palladium-catalyzed coupling of this compound-2,3-dione with phenylboronic acid requires anhydrous DMF and 80°C for 12 hours .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation :

Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound integrity (>98% purity) .

Assay Reproducibility : Validate enzymatic inhibition assays (e.g., β-glucuronidase) across multiple labs using standardized substrates (e.g., 5-bromo-4-chloro-3-indolyl-β-D-glucuronide) .

  • Mechanistic Studies : Employ stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition modes .

Methodological Tables

Table 1 : Key Parameters for Synthesizing this compound Derivatives

ParameterOptimal RangeSupporting Evidence
Reaction Temperature20–30°C
pH4–6
Halogenation AgentsNBS, SO₂Cl₂

Table 2 : Chromogenic Substrates and Applications

SubstrateEnzyme TargetApplicationReference
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal)β-galactosidaseReporter gene assays (e.g., lacZ)
5-Bromo-4-chloro-3-indolyl phosphate (BCIP)Alkaline phosphataseWestern blotting

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